Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid
Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid, a valuable constrained non-proteinogenic amino acid. Such scaffolds, incorporating sp³-rich tetrahydropyran rings, are of significant interest in medicinal chemistry for their potential to enhance the metabolic stability, solubility, and cell permeability of peptide-based therapeutics and other novel drug candidates.[1][2] This document details a robust three-step synthetic pathway commencing from the commercially available tetrahydropyran-4-one. The synthesis leverages a classic multicomponent Bucherer-Bergs reaction to construct the core α-amino acid framework, followed by hydantoin hydrolysis and subsequent N-protection. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for procedural choices, ensuring scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule, 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid, is best approached through a linear sequence that builds complexity from a simple, cyclic ketone. The carboxybenzyl (Cbz) group is a standard amine protecting group, suggesting its installation on a precursor amino acid.[3] The α,α-disubstituted amino acid structure points towards a synthetic method capable of forming a quaternary carbon center bearing both an amine and a carboxylic acid. The Bucherer-Bergs reaction is an ideal choice for this transformation, starting from a ketone.[4][5]
This logic leads to the following retrosynthetic breakdown:
Caption: Overall three-step synthetic scheme.
Detailed Synthesis Protocols and Mechanistic Discussion
Step 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a highly efficient, one-pot multicomponent reaction that converts a ketone into a hydantoin. [6]This transformation is the cornerstone of the synthesis, establishing the critical α,α-disubstituted amino acid precursor in a single, reliable step. [4] Reaction Mechanism: The reaction proceeds through several key stages. First, the ketone reacts with ammonia (generated in situ from ammonium carbonate) to form an imine. Concurrently, cyanide attacks the ketone's carbonyl carbon to form a cyanohydrin. These pathways converge on the formation of an α-aminonitrile intermediate. [7][8]The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) and cyclizes intramolecularly to form the stable hydantoin ring. [8][9] Experimental Protocol:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |
| Tetrahydropyran-4-one | 100.12 | 1.0 | 100.0 g | 0.999 |
| Ammonium Carbonate | 96.09 | 3.0 | 288.0 g | 2.997 |
| Sodium Cyanide | 49.01 | 1.2 | 58.8 g | 1.199 |
| Ethanol | 46.07 | - | 600 mL | - |
| Deionized Water | 18.02 | - | 600 mL | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethanol (600 mL) and deionized water (600 mL).
-
Add tetrahydropyran-4-one (100.0 g), ammonium carbonate (288.0 g), and sodium cyanide (58.8 g) to the solvent mixture. [10]CAUTION: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). [7]3. Heat the reaction mixture to a gentle reflux (approximately 70-75 °C) with vigorous stirring. [10][11]The use of a 1:1 ethanol/water mixture is crucial for solubilizing both the organic ketone and the inorganic salts, facilitating a homogenous reaction environment. [8]4. Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
-
The white solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) to remove residual inorganic salts. [10]7. Dry the white solid under vacuum at 60 °C to a constant weight to yield 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (Expected yield: 160-170 g).
Step 2: Hydrolysis to 4-Aminotetrahydropyran-4-carboxylic Acid
The stable hydantoin ring is cleaved under harsh hydrolytic conditions to liberate the desired amino acid. Acid-catalyzed hydrolysis is effective for this transformation, breaking the two amide bonds within the heterocyclic ring. [12][13] Experimental Protocol:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |
| Hydantoin Intermediate | 170.17 | 1.0 | 100.0 g | 0.588 |
| Sulfuric Acid (98%) | 98.08 | - | 150 mL | - |
| Deionized Water | 18.02 | - | 150 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser, add the hydantoin intermediate (100.0 g).
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (150 mL) to deionized water (150 mL) with cooling in an ice bath. CAUTION: This dilution is highly exothermic. Always add acid to water.
-
Carefully add the cooled, diluted sulfuric acid solution to the flask containing the hydantoin.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The complete hydrolysis of both amide linkages requires prolonged heating with a strong acid. [14][15]5. After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the reaction by adding a concentrated solution of sodium hydroxide until the pH is approximately 6-7. This will cause the amino acid to precipitate as it approaches its isoelectric point.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with a minimal amount of cold water and then with ethanol.
-
Dry the product under vacuum to yield 4-aminotetrahydropyran-4-carboxylic acid.
Step 3: N-Protection to Yield 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid
The final step involves the protection of the primary amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. [16]This reaction creates a stable carbamate linkage that protects the amine from participating in subsequent reactions, such as peptide coupling. [3] Experimental Protocol:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |
| Amino Acid Intermediate | 145.16 | 1.0 | 50.0 g | 0.344 |
| Sodium Carbonate | 105.99 | 2.5 | 91.1 g | 0.860 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 | 64.5 g (53 mL) | 0.378 |
| Deionized Water | 18.02 | - | 500 mL | - |
| Diethyl Ether | 74.12 | - | 200 mL | - |
Procedure:
-
Dissolve the amino acid intermediate (50.0 g) and sodium carbonate (91.1 g) in deionized water (500 mL) in a 2 L beaker, with cooling in an ice bath. The sodium carbonate acts as a base to deprotonate the amine, making it nucleophilic, and to neutralize the HCl byproduct generated during the reaction. [16]2. While vigorously stirring the cooled solution, add benzyl chloroformate (53 mL) dropwise, ensuring the internal temperature remains below 5 °C. [16]Maintaining a low temperature is critical to minimize the hydrolysis of the reactive Cbz-Cl.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. [16]5. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2M HCl. The Cbz-protected product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid.
Safety and Handling
-
Cyanide: Sodium cyanide and its parent acid, HCN, are potent, fast-acting poisons. All manipulations involving cyanide salts must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines. [7]* Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and face shields.
-
Benzyl Chloroformate: Cbz-Cl is a lachrymator and is corrosive. Handle in a fume hood.
Conclusion
The synthesis outlined in this guide represents a robust and scalable route to 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid. By employing the classic and efficient Bucherer-Bergs reaction, the core amino acid structure is constructed from an inexpensive starting material. Subsequent hydrolysis and standard N-protection protocols provide the target compound in good overall yield. This guide provides the necessary detail and scientific rationale for researchers to confidently reproduce this synthesis and utilize this valuable building block in drug discovery and peptide chemistry programs.
References
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